molecular formula C17H20BrClFNO3 B4138652 2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride

2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride

Cat. No. B4138652
M. Wt: 420.7 g/mol
InChI Key: ILYCTWPVLMIIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride, also known as BFA-1, is a chemical compound used in scientific research for its potential therapeutic applications. It is a selective inhibitor of a protein called ARF1, which is involved in intracellular trafficking and signaling pathways.

Scientific Research Applications

2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride has been used in several scientific research studies to investigate its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have anti-cancer properties. Additionally, 2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride has been shown to inhibit the replication of viruses such as influenza and HIV, indicating that it may have antiviral properties.

Mechanism of Action

2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride works by selectively inhibiting the activity of ARF1, a protein that is involved in intracellular trafficking and signaling pathways. ARF1 is required for the formation of transport vesicles that are responsible for moving proteins and lipids between different compartments of the cell. By inhibiting ARF1, 2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride disrupts these trafficking pathways and can lead to the accumulation of proteins and lipids in the Golgi apparatus, a cellular organelle involved in protein modification and sorting.
Biochemical and Physiological Effects:
2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride has several biochemical and physiological effects that have been observed in scientific research studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. Additionally, 2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride has been shown to inhibit the secretion of cytokines, which are involved in the immune response, suggesting that it may have immunosuppressive properties.

Advantages and Limitations for Lab Experiments

2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of ARF1, which allows for specific targeting of this protein in cellular pathways. Additionally, 2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride is soluble in water and other polar solvents, which makes it easy to work with in lab experiments. However, one limitation is that 2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride may have off-target effects on other proteins and cellular pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research on 2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride. One direction is to investigate its potential therapeutic applications in cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of 2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride and its effects on other cellular pathways. Finally, the development of more selective and potent inhibitors of ARF1 may lead to the discovery of new therapeutic targets for a variety of diseases.

properties

IUPAC Name

2-[[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrFNO3.ClH/c1-22-16-9-12(10-20-6-7-21)8-14(18)17(16)23-11-13-4-2-3-5-15(13)19;/h2-5,8-9,20-21H,6-7,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYCTWPVLMIIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-Bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride
Reactant of Route 2
2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride
Reactant of Route 4
2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride
Reactant of Route 6
2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.